molecular formula C5H7ClN2O2 B3053992 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride CAS No. 57451-84-0

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride

Cat. No.: B3053992
CAS No.: 57451-84-0
M. Wt: 162.57 g/mol
InChI Key: OIOGFDPKEOSFCZ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride (CAS: 41730-79-4) is a reactive heterocyclic compound featuring a saturated five-membered imidazolidine ring with three key substituents:

  • 2-Oxo group: A ketone moiety at position 2.
  • 3-Methyl group: A methyl substituent at position 3.
  • 1-Carbonyl chloride: A highly electrophilic acyl chloride group at position 1.

This compound is likely employed as an intermediate in organic synthesis, particularly in acylations or peptide coupling reactions, due to the reactivity of the carbonyl chloride group. Its imidazolidine backbone distinguishes it from aromatic imidazole derivatives, offering distinct electronic and steric properties .

Properties

IUPAC Name

3-methyl-2-oxoimidazolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c1-7-2-3-8(4(6)9)5(7)10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOGFDPKEOSFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608695
Record name 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57451-84-0
Record name 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-oxo-1-imidazolidinecarbonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of 3-methyl-2-oxoimidazolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

3-Methyl-2-oxoimidazolidine+SOCl23-Methyl-2-oxoimidazolidine-1-carbonyl chloride+SO2+HCl\text{3-Methyl-2-oxoimidazolidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methyl-2-oxoimidazolidine+SOCl2​→3-Methyl-2-oxoimidazolidine-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-Methyl-2-oxoimidazolidine and hydrochloric acid.

    Condensation Reactions: It can react with other compounds to form larger molecules, often used in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis.

    Catalysts: In some reactions, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: In the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride involves the reactivity of the acyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups Similarity Score
3-Methyl-2-oxoimidazolidine-1-carbonyl chloride 41730-79-4 C₅H₇ClN₂O₂ 3-Methyl, 2-oxo, 1-carbonyl Cl Carbonyl chloride, ketone Reference
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride 202658-88-6 C₅H₇ClN₂O₄S 3-Methylsulfonyl, 2-oxo, 1-carbonyl Cl Sulfonyl, carbonyl chloride 0.78
2-Chloro-N-(methylsulfonyl)acetamide 41762-76-9 C₃H₅ClNO₃S Methylsulfonyl, chloroacetamide Sulfonamide, chloroacetamide 0.51

Reactivity and Stability

  • This could accelerate nucleophilic substitution reactions (e.g., with amines or alcohols) . The chloroacetamide group in 2-Chloro-N-(methylsulfonyl)acetamide exhibits lower similarity due to its linear structure and dual functional groups (sulfonamide and chloroacetamide), which may reduce reactivity toward acylations but enhance stability against hydrolysis .
  • Hydrolytic Stability :

    • The methylsulfonyl group in the 0.78-similarity compound may confer greater resistance to hydrolysis compared to the target compound’s methyl group, as sulfonyl groups stabilize adjacent electrophilic centers .

Biological Activity

3-Methyl-2-oxoimidazolidine-1-carbonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Chemical Formula : C5H7ClN2O2
  • Molecular Weight : 162.57 g/mol
  • CAS Number : 3053992
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carbonyl chloride functional group can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles such as amino acids and proteins. This interaction can lead to modifications in protein structure and function, potentially affecting cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazolidine compounds possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The exact mechanism remains under investigation, but it may involve the induction of apoptosis or disruption of cell cycle progression.
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, analogs of imidazolidines have been explored for their ability to inhibit enzymes such as proteases and kinases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of proteases

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of imidazolidine derivatives, it was found that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound was not available, the findings suggest a promising avenue for further research into its antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

A preliminary investigation into the cytotoxic effects of imidazolidine derivatives on cancer cell lines indicated that these compounds could induce apoptosis through mitochondrial pathways. The study highlighted the need for further research into the specific effects of this compound on different cancer types.

Q & A

Q. What are the standard synthetic routes for 3-Methyl-2-oxoimidazolidine-1-carbonyl chloride, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves chlorination of methanesulfonic acid derivatives. Key reagents include thionyl chloride (SOCl₂) or phosgene (COCl₂), which facilitate the conversion of the sulfonic acid group to the sulfonyl chloride. For example: CH3SO3H+SOCl2CH3SO2Cl+SO2+HCl\text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl}

    Critical conditions include anhydrous environments, controlled temperatures (20–40°C), and stoichiometric excess of chlorinating agents to drive the reaction to completion. Post-synthesis, vacuum distillation or recrystallization is used for purification .

Q. How does the carbonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The carbonyl chloride group acts as a highly electrophilic center, enabling reactions with nucleophiles (e.g., alcohols, amines). For instance, reaction with alcohols proceeds via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, and (2) elimination of HCl to yield methanesulfonates. The reaction requires a non-nucleophilic base (e.g., pyridine) to neutralize HCl and prevent side reactions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures containing HCl byproducts?

  • Methodological Answer : After synthesis, HCl is removed via vacuum stripping or neutralization with a weak base (e.g., sodium bicarbonate). The product is purified using column chromatography (silica gel, eluent: dichloromethane/hexane) or fractional crystallization from diethyl ether. Purity is confirmed by NMR (¹H, ¹³C) and LCMS analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize corrosive byproducts (e.g., HCl) during synthesis?

  • Methodological Answer :
    • Continuous Gas Removal : Use a gas trap or inert gas flow to evacuate HCl during the reaction.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce HCl volatility, enabling controlled neutralization.
    • Catalytic Additives : Introduce scavengers like molecular sieves or tertiary amines to bind HCl in situ.
    • Kinetic Monitoring : Employ real-time FTIR or Raman spectroscopy to track HCl evolution and adjust reagent addition rates .

Q. What analytical methods are most effective for characterizing the stability of this compound under varying storage conditions?

  • Methodological Answer :
    • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., stability up to 150°C).
    • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
    • Moisture Sensitivity Testing : Karl Fischer titration to measure water content; hygroscopicity is minimized using desiccants (silica gel) under nitrogen atmospheres .

Q. In catalytic applications (e.g., Suzuki-Miyaura coupling), how does the compound’s structure enhance catalytic efficiency?

  • Methodological Answer : The imidazolidine ring and sulfonyl group act as electron-withdrawing ligands, stabilizing transition metals (e.g., Pd) during catalysis. Experimental protocols:
    • Catalyst Preparation : Mix this compound with Pd(OAc)₂ in THF at 60°C for 2 hours.
    • Coupling Reaction : Use aryl halides and boronic acids in a 1:1.2 ratio, with K₂CO₃ as a base. Yields >85% are achieved due to improved electron transfer and reduced catalyst leaching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-oxoimidazolidine-1-carbonyl chloride

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